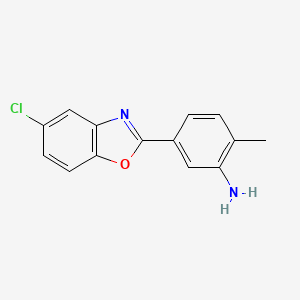

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenylamine, reflecting the precise positional relationships between its constituent functional groups. The molecular formula C₁₄H₁₁ClN₂O indicates a complex heterocyclic structure containing fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 258.70 grams per mole.

The structural framework consists of a benzoxazole ring system substituted at the 5-position with a chlorine atom, which is subsequently connected through the 2-position to a methylaniline moiety. The International Chemical Identifier code 1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 provides a detailed description of the connectivity pattern within the molecule. The International Chemical Identifier Key IXFNQNNCPOYVQV-UHFFFAOYSA-N serves as a unique identifier for database searches and computational chemistry applications.

Analysis of the molecular geometry reveals that the compound contains multiple aromatic systems linked through a heterocyclic bridge. The benzoxazole portion contributes to the electron-deficient character of the molecule due to the presence of nitrogen and oxygen heteroatoms, while the methylaniline segment provides electron-donating properties through the amino group. This electronic distribution creates an interesting balance of reactivity patterns throughout the molecular structure.

The compound exhibits a melting point range that varies depending on purity and crystalline form, with storage recommendations typically specifying temperatures between 2-8 degrees Celsius to maintain stability. The predicted boiling point of approximately 409.9 ± 40.0 degrees Celsius and density of 1.324 ± 0.06 grams per cubic centimeter provide important physicochemical parameters for handling and application considerations.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement in crystalline materials, providing precise structural information about bond lengths, bond angles, and molecular conformations. The technique utilizes the diffraction of X-rays by the ordered atomic arrangement within crystals, following Bragg's law to establish relationships between diffraction angles and interplanar spacing.

While specific single-crystal X-ray diffraction data for this compound has not been extensively reported in the available literature, related benzoxazole compounds have undergone detailed crystallographic analysis that provides valuable insights into the conformational preferences of this structural class. Studies of similar systems, such as 5-chloro-2-ferrocenylbenzo[d]oxazole, have revealed important conformational characteristics of chlorinated benzoxazole derivatives.

Properties

IUPAC Name |

5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFNQNNCPOYVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352259 | |

| Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292058-49-2 | |

| Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine typically involves:

- Formation of the benzoxazole ring with a chlorine substituent at the 5-position.

- Coupling or substitution reaction with a 2-methylphenylamine derivative.

The key intermediate, 5-chlorobenzoxazole , is prepared first, which is then reacted with an appropriate amine or aniline derivative to yield the target compound.

Preparation of 5-Chlorobenzoxazole Intermediate

Several methods for preparing 5-chlorobenzoxazole or related chlorobenzoxazole derivatives are documented:

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Nucleophilic substitution with piperazine | 2-chlorobenzoxazole + piperazine in ethanol at room temperature, stirred 18 h, followed by purification via flash chromatography | Moderate yield (~46%) with exothermic reaction; purified by silica gel chromatography |

| Reflux in acetonitrile with potassium carbonate and potassium iodide | 2-chlorobenzoxazole + piperazine + K$$2$$CO$$3$$ + KI in acetonitrile, reflux 11 h | Yield ~38% after chromatography; white crystalline product |

| Reaction in toluene with triethylamine | 2-chlorobenzoxazole + piperazine + Et$$_3$$N in toluene at 40°C for 5 h | Clean reaction, intermediate isolated by solvent extraction and drying |

| Room temperature reaction in chloroform | 2-chlorobenzoxazole + piperazine in CHCl$$_3$$, 16 h stirring | 67% yield of white solid intermediate, used without further purification |

These methods highlight the use of nucleophilic aromatic substitution (SNAr) on 2-chlorobenzoxazole with amines, under various solvents and base conditions.

Coupling with 2-Methylphenylamine

The critical step for synthesizing this compound involves coupling the chlorobenzoxazole with 2-methylphenylamine or its derivatives. Although direct literature on this exact coupling is limited, analogous procedures are reported:

Base-mediated coupling in polar aprotic solvents: Using bases such as potassium carbonate or potassium hexamethyldisilazane in solvents like dimethylformamide (DMF), the chlorobenzoxazole is reacted with the aniline derivative at temperatures ranging from room temperature to 100°C for several hours (0.5–18 h).

Acid addition salt formation: Post-coupling, the amine product can be converted to acid addition salts (e.g., hydrochloride) by reaction with inorganic or organic acids in solvents such as methanol or ethanol, facilitating purification and stability.

Representative Synthetic Procedure (Inferred)

Data Summary Table of Preparation Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvents | Ethanol, Acetonitrile, Toluene, Chloroform, DMF | Choice depends on step; polar aprotic preferred for coupling |

| Bases | Potassium carbonate, Triethylamine, Potassium hexamethyldisilazane | Facilitate nucleophilic substitution |

| Temperature | 20°C to 100°C | Room temperature sufficient for some steps; heating accelerates others |

| Reaction Time | 5 minutes to 18 hours | Longer times for room temp reactions; shorter for heated |

| Yield | 38% to 67% for intermediates | Final yields depend on purification and reaction optimization |

| Purification | Silica gel chromatography, solvent extraction, precipitation | Standard organic synthesis methods |

Research Findings and Considerations

The nucleophilic aromatic substitution on 2-chlorobenzoxazole is a reliable route to introduce amine substituents, including 2-methylphenylamine, under mild to moderate conditions.

Use of catalytic potassium iodide can enhance substitution efficiency by facilitating halide exchange.

Choice of solvent and base critically affects reaction rate and yield; polar aprotic solvents like DMF and acetonitrile are preferred for coupling steps involving less nucleophilic amines.

Acid addition salt formation is a common post-synthetic step to improve compound handling and pharmaceutical applicability.

No single universal method dominates; synthetic routes are often tailored based on scale, purity requirements, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Synthesis

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including:

- Substitution Reactions: It can act as a nucleophile or electrophile in substitution reactions, leading to the formation of more complex molecules.

- Coupling Reactions: The compound can be employed in coupling reactions, particularly in the synthesis of dyes and pigments.

Biological Studies

Research has indicated that this compound may possess biological activity, making it suitable for various studies:

- Anticancer Research: Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, potentially serving as lead compounds for drug development.

- Neurobiology: Its structural similarity to neurotransmitters suggests potential applications in neurobiology, particularly in studying receptor interactions and signaling pathways.

Pharmaceutical Development

The compound is being explored for its potential pharmaceutical applications:

- Drug Design: Due to its ability to interact with biological targets, it is being investigated for the development of new therapeutic agents aimed at treating various diseases.

- Proteomics Research: It is utilized in proteomics for labeling proteins and studying protein interactions within cells.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the structure could enhance therapeutic efficacy.

Case Study 2: Neurotransmitter Interaction

Another research project focused on the interaction of this compound with neurotransmitter receptors. Using binding assays, researchers found that the compound could bind selectively to specific receptors, indicating potential use in neuropharmacology.

Data Tables

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Enables synthesis of complex molecules |

| Biological Studies | Anticancer and neurobiology research | Potential therapeutic agents |

| Pharmaceutical Research | Drug design and proteomics | Development of new treatments |

Mechanism of Action

The mechanism of action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s benzoxazole core and substituted phenylamine group align it with several pharmacologically active derivatives. Key comparisons include:

Key Observations :

- Chlorine vs. Nitro Groups : The chlorine in the target compound may confer higher lipophilicity and membrane permeability compared to nitro-substituted analogs like compound 113 .

- Hybrid Structures : Compound 3 from incorporates a tetrazole ring, which is associated with enhanced metabolic stability and diverse bioactivities, contrasting with the target compound’s simpler amine substitution .

Antimicrobial Activity:

- Cinnamoyl Derivatives: Compound 90 exhibits broad-spectrum antimicrobial activity, with MIC values ranging from 50.4 µM (Aspergillus niger) to 203 µM (Bacillus subtilis) .

Antioxidant and Anti-inflammatory Potential:

- Benzoxazole derivatives are known to scavenge free radicals and inhibit pro-inflammatory cytokines . The methylphenylamine group in the target compound may synergize with the benzoxazole core to enhance these effects, analogous to morpholine-substituted antioxidants like DMMMP ().

Biological Activity

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, a compound with the molecular formula and a molecular weight of 258.7 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural properties. The compound features a chlorobenzooxazole moiety linked to a 2-methylphenylamine group, suggesting potential biological activities that merit further investigation.

Preliminary Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including potential anticancer and antimicrobial properties. These activities are hypothesized based on the structural similarities with other compounds known for their biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 5-(1H-Benzoimidazol-2-yl)-2-methylphenylamine | Benzoimidazole derivative | Anticancer activity |

| 4-(Chlorophenyl)-1H-benzimidazole | Benzimidazole derivative | Antimicrobial properties |

| 6-(Chlorobenzothiazol-2-yl)-3-methylphenylamine | Benzothiazole derivative | Antiparasitic activity |

While these compounds exhibit significant biological activities, the unique combination of the chlorobenzooxazole and methylphenylamine groups in this compound may lead to distinct reactivity patterns and biological effects.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Initial hypotheses suggest that it may interact with various biomolecules through:

- Enzyme Inhibition : The compound could inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with cancer progression or microbial resistance.

- Oxidative Stress Modulation : Similar compounds have shown the ability to influence oxidative stress responses, which could be a potential mechanism for its therapeutic effects.

Future Directions

Given the preliminary findings and structural significance, future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating its interaction with specific molecular targets to elucidate its mode of action.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine?

To confirm structural integrity, use 1H/13C NMR to resolve aromatic and amine protons, IR spectroscopy to identify functional groups (e.g., C-Cl, benzoxazole rings), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with analogous chlorinated benzoxazole derivatives to resolve ambiguities . For purity assessment, combine HPLC-UV with retention time matching against certified reference standards .

Q. What synthetic precursors and solvents are optimal for preparing this compound?

Synthesis often involves chalcone derivatives reacting with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in polyethylene glycol (PEG-400) as a green solvent. This method enhances reaction efficiency and reduces byproduct formation compared to traditional solvents. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–100°C) to maximize yield .

Q. How should researchers address solubility challenges during formulation studies?

Employ co-solvency approaches using dimethyl sulfoxide (DMSO) or ethanol-water mixtures. Conduct phase solubility studies to determine the compound’s partition coefficient (logP) and identify optimal pH ranges (e.g., 6.5–7.5) for aqueous stability. Preformulation assays should include dynamic light scattering (DLS) to assess aggregation tendencies .

Advanced Research Questions

Q. How can experimental frameworks resolve contradictions in thermal stability data?

Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) results may arise from polymorphic forms or moisture absorption. Design a split-plot factorial experiment to test stability under controlled humidity (20–80% RH) and temperature (25–150°C). Use powder X-ray diffraction (PXRD) to correlate degradation pathways with crystalline phase changes .

Q. What methodologies are suitable for studying environmental fate and biotic interactions?

Adopt a long-term ecotoxicological framework (e.g., Project INCHEMBIOL) to evaluate abiotic transformations (hydrolysis, photolysis) and bioaccumulation in model organisms. Combine laboratory microcosms (OECD 308 guidelines) with field sampling of soil/water matrices. Analyze metabolites via LC-QTOF-MS and correlate findings with quantitative structure-activity relationship (QSAR) models .

Q. How can surface adsorption kinetics inform indoor environmental exposure risks?

Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption rates on common indoor materials (paint, polymers). Conduct batch adsorption experiments at varying relative humidity (30–70%) and temperature (15–30°C). Model data with pseudo-second-order kinetics to predict long-term surface retention and aerosolization potential .

Q. What strategies mitigate synthetic byproducts during scale-up?

Implement design of experiments (DoE) to optimize reaction parameters (catalyst loading, stoichiometry). Use in situ FTIR to monitor intermediate formation and identify critical process points. Post-synthesis, apply preparative HPLC with orthogonal C18 and HILIC columns to isolate target compounds from structurally similar impurities .

Methodological Notes

- Data Validation : Replicate experiments across ≥4 biological/technical replicates to address variability. Use Grubbs’ test to identify outliers in spectral or chromatographic datasets .

- Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to disentangle confounding factors in environmental or synthetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.